molecular formula C20H25NO5S2 B2945523 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide CAS No. 2034334-77-3

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B2945523
CAS No.: 2034334-77-3
M. Wt: 423.54
InChI Key: IMVBPXARVWRYFK-UHFFFAOYSA-N
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Description

This compound features a 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane (norbornane-derived) core linked to a methanesulfonamide group. The sulfonamide nitrogen is substituted with a 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl moiety, combining aromatic heterocycles (furan and thiophene) with a hydroxyl group.

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S2/c1-18(2)14-7-8-19(18,15(22)11-14)13-28(24,25)21-12-20(23,16-5-3-9-26-16)17-6-4-10-27-17/h3-6,9-10,14,21,23H,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVBPXARVWRYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs and their distinguishing characteristics are summarized below:

Compound Name Core Structure Substituents Key Features Reference
Target Compound 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide Dual heterocycles (furan + thiophene), hydroxy group -
N-(2-Furylmethyl)methanesulfonamide Methanesulfonamide N-(Furan-2-ylmethyl) Simpler substituent (single furan), lacks thiophene and hydroxyl groups
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-ethyl-N-(2-hydroxybutyl)methanesulfonamide 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane N-Ethyl-N-(2-hydroxybutyl) Brominated intermediate; lacks aromatic heterocycles
(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride Bicyclo[2.2.1]heptane Thiophen-2-ylmethyl, carboxyethylphenoxy Ionizable carboxyethyl group; phenoxy-thiophene motif
Camphor-10-sulfonamide Camphor (bicyclo[2.2.1]heptane derivative) Methanesulfonamide at C10 Lacks heterocyclic substituents; simpler sulfonamide

Metabolic and Functional Implications

  • Metabolism : The hydroxyl group in the target compound may serve as a site for glucuronidation or sulfation, contrasting with ’s carboxyethyl group, which could undergo β-oxidation .
  • Binding Interactions: Molecular docking studies () suggest the norbornane core’s rigidity optimizes binding pocket fit, while thiophene’s electronegativity may enhance interactions with cysteine-rich regions in enzymes .

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